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Compound of Interest

Compound Name:
1-[4-

(Trifluoromethyl)phenyl]ethanol

Cat. No.: B155971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the synthesis of

various pharmaceuticals. The information presented herein is intended for researchers,

scientists, and drug development professionals, offering detailed experimental protocols,

quantitative data, and insights into its biological relevance.

Core Chemical Properties
1-[4-(trifluoromethyl)phenyl]ethanol, a colorless to pale yellow liquid, is a chiral alcohol with

a trifluoromethyl group on the phenyl ring. This substitution significantly influences its electronic

properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal

chemistry.[1]

Table 1: General and Physical Properties
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Property Value Reference(s)

Molecular Formula C₉H₉F₃O [2]

Molecular Weight 190.16 g/mol [3]

CAS Number 1737-26-4 [2]

Appearance
Clear colorless to pale yellow

liquid
[4]

Density 1.237 g/mL at 25 °C [4]

Boiling Point 106-107 °C at 8 mmHg

Flash Point 98 °C [5]

Refractive Index 1.458 at 20 °C [4]

pKa 13.98 ± 0.20 [4]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum exhibits characteristic signals for the

aromatic, methine, and methyl protons. The aromatic protons appear as two doublets in the

range of δ 7.26-7.54 ppm. The quartet at δ 4.88 ppm corresponds to the methine proton

(CH-OH), and the doublet at δ 1.48 ppm is attributed to the methyl protons (-CH₃). A broad

singlet for the hydroxyl proton is also observed.[1]

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum shows distinct signals for the

aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon. The

aromatic carbons resonate in the region of δ 121.1-144.8 ppm. The signal for the carbon

attached to the hydroxyl group (C-OH) appears at approximately δ 69.8 ppm, while the

methyl carbon (-CH₃) signal is observed at around δ 25.2 ppm.[1]

Infrared (IR) Spectroscopy
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The IR spectrum of 1-[4-(trifluoromethyl)phenyl]ethanol displays characteristic absorption

bands. A broad band in the region of 3356 cm⁻¹ is indicative of the O-H stretching vibration of

the alcohol group. The peaks in the 1600-1400 cm⁻¹ range are attributed to the aromatic C=C

stretching vibrations. The strong absorptions associated with the C-F stretching of the

trifluoromethyl group are also prominent.[1]

Experimental Protocols
1. Chemical Synthesis: Reduction of 4'-(Trifluoromethyl)acetophenone using Sodium

Borohydride

This protocol describes a common method for the synthesis of 1-[4-
(trifluoromethyl)phenyl]ethanol via the reduction of the corresponding ketone.

Materials:

4'-(Trifluoromethyl)acetophenone

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

3 M Sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)

Water

Procedure:

Dissolve 4'-(trifluoromethyl)acetophenone in methanol in a round-bottom flask equipped with

a magnetic stirrer and cool the solution in an ice bath.[6][7]

Slowly add sodium borohydride to the cooled solution in portions.[6]
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After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[6][7]

Once the reaction is complete, carefully quench the reaction by adding water.

Add 3 M sodium hydroxide solution to decompose the borate salts.[8]

Extract the product with dichloromethane (3 x volume).[8]

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.[8]

Purify the crude product by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Workflow for NaBH₄ Reduction
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Caption: Workflow for the synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol via NaBH₄

reduction.

2. Biocatalytic Synthesis: Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

This method utilizes a recombinant E. coli whole-cell catalyst for the enantioselective synthesis

of (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Materials:

4'-(Trifluoromethyl)acetophenone

Recombinant E. coli cells expressing a suitable carbonyl reductase

Phosphate buffer (pH 7.5)

Isopropanol (cosolvent)

Maltose (co-substrate)

Ethyl acetate

Procedure:

Prepare a suspension of recombinant E. coli cells in a phosphate buffer.

Add isopropanol as a cosolvent to the cell suspension.

Add maltose as a co-substrate for cofactor regeneration.

Add 4'-(trifluoromethyl)acetophenone to the reaction mixture.

Incubate the reaction at 30°C with shaking.

Monitor the reaction progress by gas chromatography (GC).

Upon completion, extract the product with ethyl acetate.

Dry the organic layer and concentrate to obtain the enantiomerically enriched product.
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DOT Diagram: Biocatalytic Reduction Workflow
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Monitor by GC

Extract with Ethyl Acetate

End: (R)-1-[4-(trifluoromethyl)phenyl]ethanol
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Caption: Workflow for the biocatalytic synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol.
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Solubility, Reactivity, and Stability
Solubility: While specific quantitative solubility data for 1-[4-(trifluoromethyl)phenyl]ethanol in
various organic solvents is not readily available in the literature, its structural analogue, benzyl

alcohol, is miscible with ethanol, diethyl ether, and chloroform, and has a moderate solubility in

water (approximately 4 g/100 mL).[9][10] Given the presence of the trifluoromethyl group, which

increases lipophilicity, 1-[4-(trifluoromethyl)phenyl]ethanol is expected to be readily soluble

in common organic solvents such as methanol, ethanol, acetone, and DMSO.

Reactivity and Stability: As a secondary alcohol, 1-[4-(trifluoromethyl)phenyl]ethanol can

undergo typical alcohol reactions, such as oxidation to the corresponding ketone, esterification,

and etherification. The trifluoromethyl group is generally stable under most reaction conditions.

Information on the specific thermal decomposition products of this compound is limited, but

thermal degradation of fluorinated aromatic compounds can lead to the formation of various

smaller fluorinated species.[11]

Toxicological Information
Detailed toxicological studies specifically on 1-[4-(trifluoromethyl)phenyl]ethanol are not

extensively reported in publicly available literature. However, general safety data indicates that

it can cause skin and serious eye irritation. As with any chemical, appropriate personal

protective equipment should be used when handling this compound. For risk assessment,

acute toxicity studies, such as determining the LD50, would be necessary.[12][13][14][15][16]

[17] The trifluoromethyl group can influence the metabolic profile of a compound, potentially

affecting its interaction with metabolic enzymes like cytochrome P450s.[18]

Biological Relevance and Signaling Pathways
1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of CCR5

receptor antagonists, such as Maraviroc.[11][19][20][21][22][23][24] CCR5 is a G-protein

coupled receptor that acts as a co-receptor for the entry of R5-tropic HIV-1 into host cells.[4]

[25]

DOT Diagram: HIV-1 Entry and Inhibition by CCR5 Antagonists
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Caption: Simplified pathway of HIV-1 entry and its inhibition by CCR5 antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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